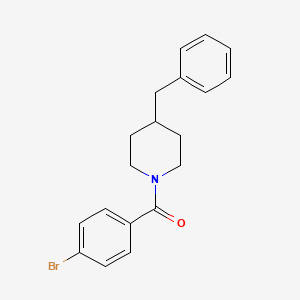

4-benzyl-1-(4-bromobenzoyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzyl-1-(4-bromobenzoyl)piperidine is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzyl group attached to the piperidine ring and a bromobenzoyl group at the nitrogen atom of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyl-1-(4-bromobenzoyl)piperidine typically involves the reaction of 4-bromobenzoyl chloride with 4-benzylpiperidine. The

Biological Activity

4-benzyl-1-(4-bromobenzoyl)piperidine is a compound that belongs to the piperidine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound consists of a piperidine ring substituted with a benzyl group and a 4-bromobenzoyl moiety. This unique arrangement contributes to its potential biological activity by allowing interactions with various biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The bromobenzoyl group can modulate the activity of several targets, potentially influencing pathways related to cancer and other diseases. The piperidine ring is known for participating in hydrogen bonding and hydrophobic interactions, which enhance binding affinity and specificity to biological targets .

Biological Activities

Research indicates that derivatives of piperidine compounds, including this compound, exhibit various biological activities:

- Anticancer Activity : Compounds with similar structures have shown promising results in inhibiting tumor growth. For instance, studies on benzoylpiperidine derivatives revealed significant antiproliferative effects on human breast and ovarian cancer cells, with IC50 values ranging from 19.9 to 75.3 µM .

- Antimicrobial Properties : Piperidine derivatives have also been evaluated for their antibacterial properties. Some studies reported effective inhibition against various bacterial strains, highlighting the potential of these compounds as antimicrobial agents .

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been documented. For example, related piperidine compounds have been shown to selectively inhibit coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in hormone-dependent tumors .

Case Studies

Several studies have provided insights into the biological activity of piperidine derivatives:

- Anticancer Research : A study investigated the effects of benzoylpiperidine derivatives on cancer cell lines. The results indicated that modifications in the benzoyl group significantly impacted the anticancer activity, with some compounds exhibiting IC50 values below 10 µM against breast cancer cells .

- Antimicrobial Screening : Another study evaluated the antibacterial activity of various piperidinone derivatives against Gram-positive and Gram-negative bacteria. The findings showed that certain derivatives had minimum inhibitory concentrations (MIC) as low as 6.3 µM against Mycobacterium tuberculosis, suggesting strong potential as antimicrobial agents .

- Structure-Activity Relationship (SAR) : Research focusing on SAR has demonstrated that specific substitutions on the piperidine ring can enhance biological activity. For instance, introducing bulky groups at strategic positions improved binding affinity and selectivity towards targeted enzymes .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its analogs:

Properties

IUPAC Name |

(4-benzylpiperidin-1-yl)-(4-bromophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrNO/c20-18-8-6-17(7-9-18)19(22)21-12-10-16(11-13-21)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZAJQMGDDQZEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.